molecular formula C19H18ClN3O3 B2667050 N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide CAS No. 1797898-99-7

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide

Cat. No.: B2667050
CAS No.: 1797898-99-7
M. Wt: 371.82
InChI Key: ZZYBLQIVVTUVAR-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the oxalamide core: This involves the reaction of oxalyl chloride with an amine derivative to form the oxalamide backbone.

    Introduction of the 5-chloro-2-cyanophenyl group: This step involves the substitution reaction where a 5-chloro-2-cyanophenyl derivative is introduced to the oxalamide core.

    Attachment of the 2-methoxy-2-(o-tolyl)ethyl group: This step involves the reaction of the oxalamide intermediate with a 2-methoxy-2-(o-tolyl)ethyl derivative under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents such as chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with additional hydrogen atoms.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxyethyl)oxalamide
  • N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-phenylethyl)oxalamide
  • N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(p-tolyl)ethyl)oxalamide

Uniqueness

N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-12-5-3-4-6-15(12)17(26-2)11-22-18(24)19(25)23-16-9-14(20)8-7-13(16)10-21/h3-9,17H,11H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYBLQIVVTUVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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